3-Methylbutane-1,2-diol

Catalog No.
S570680
CAS No.
50468-22-9
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbutane-1,2-diol

CAS Number

50468-22-9

Product Name

3-Methylbutane-1,2-diol

IUPAC Name

3-methylbutane-1,2-diol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3

InChI Key

HJJZIMFAIMUSBW-UHFFFAOYSA-N

SMILES

CC(C)C(CO)O

Canonical SMILES

CC(C)C(CO)O

The exact mass of the compound 3-Methylbutane-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylbutane-1,2-diol (CAS 50468-22-9) is a vicinal diol distinguished by its branched isopentane backbone and a chiral center at the C-2 position. This structure makes it a valuable precursor, particularly for synthesizing enantiopure compounds used in asymmetric catalysis and as active ingredients in regulated industries like agrochemicals. The racemic mixture serves as the primary starting material for accessing its individual (R)- and (S)-enantiomers, which are crucial for creating stereospecific molecules. Its physical properties, including a higher boiling point than shorter-chain diols, also provide a wider processing window for certain high-temperature applications.

Substituting 3-Methylbutane-1,2-diol with achiral, linear diols such as 1,2-butanediol or propylene glycol is often unfeasible for its key applications. The compound's value is frequently tied to its specific stereochemistry and the steric hindrance provided by its isopropyl group. In asymmetric synthesis, this precise three-dimensional structure is essential for creating chiral ligands or auxiliaries that direct the stereochemical outcome of a reaction, an objective that cannot be met with achiral substitutes. Furthermore, in patented industrial processes, such as the synthesis of specific agrochemical fungicides, the use of 3-Methylbutane-1,2-diol is explicitly required to achieve the target molecule, making substitution a route to process failure or patent infringement.

Specified Precursor in Patented Fungicide Synthesis

A key procurement driver for 3-Methylbutane-1,2-diol is its explicit designation as a necessary building block in patented synthetic routes for high-value agrochemicals. For example, international patent WO2018158265A1, which details the synthesis of novel pyrazole carboxamide fungicides, specifically lists 3-Methylbutane-1,2-diol as the diol reactant required to construct a critical intermediate. [1] The patent's claims are specific to the adduct formed from this exact diol, implying that common substitutes like 1,2-butanediol or propylene glycol would not produce the claimed compound or would fall outside the patent's protection, making 3-Methylbutane-1,2-diol essential for process replication and commercial production.

Evidence DimensionPrecursor Suitability in Patented Synthesis
Target Compound DataExplicitly required as a key building block in the synthesis of pyrazole carboxamide fungicides.
Comparator Or BaselineOther common diols (e.g., 1,2-butanediol, propylene glycol) are not specified and would produce different, non-claimed final products.
Quantified DifferenceQualitative but absolute: Required vs. Not Specified/Incompatible.
ConditionsSynthesis of fungicide intermediates as described in patent WO2018158265A1.

For manufacturers in the agrochemical sector, using this specific diol is a non-negotiable requirement for producing certain patented fungicides and avoiding infringement.

Enabling Access to C2-Symmetric Ligands for Asymmetric Catalysis

The racemic 3-Methylbutane-1,2-diol is the direct precursor to its enantiopure forms, such as (2R,3R)-3-methylbutane-1,2-diol, which serve as foundational chiral building blocks. Research by Kagan et al. demonstrated the synthesis of a novel C2-symmetric bis(oxazoline) ligand starting from this enantiopure diol. [1] Such ligands are critical for creating chiral environments in metal-catalyzed reactions, enabling high enantioselectivity. While other chiral diols like derivatives of tartaric acid are also used, 3-Methylbutane-1,2-diol provides access to a different class of ligands with unique steric and electronic properties, expanding the toolkit for catalyst development and optimization.

Evidence DimensionChiral Ligand Precursor
Target Compound DataServes as a precursor to a C2-symmetric bis(oxazoline) ligand with a specific steric profile derived from the isopropyl group.
Comparator Or BaselineCommon chiral pool materials like tartaric acid derivatives (e.g., TADDOL), which produce different ligand geometries.
Quantified DifferenceProvides access to a distinct structural class of chiral ligands not achievable with more common chiral diol backbones.
ConditionsSynthesis of chiral ligands for use in asymmetric metal catalysis.

This compound is a critical starting material for research and development focused on novel asymmetric catalysts, where ligand structure is paramount for achieving high enantiomeric excess.

Higher Boiling Point for Expanded Thermal Processing Window

In applications requiring high-temperature processing, 3-Methylbutane-1,2-diol offers a tangible advantage over more common, shorter-chain diols due to its higher boiling point. Its boiling point is approximately 206 °C. This is significantly higher than that of 1,2-Butanediol (approx. 192-194 °C) and Propylene Glycol (1,2-Propanediol, approx. 188 °C). This ~14-18 °C increase in boiling point allows for a wider operational temperature range, reducing solvent loss through evaporation and enabling reactions that require sustained high temperatures without the need for a pressurized system.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data206 °C
Comparator Or Baseline1,2-Butanediol: ~192-194 °C; Propylene Glycol: ~188 °C
Quantified Difference+12 to +18 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg).

This higher boiling point enhances process safety and efficiency in high-temperature syntheses or formulations by minimizing solvent loss and allowing for a broader operational range.

Process Development for Patented Agrochemicals

Ideal for use in synthetic routes where 3-Methylbutane-1,2-diol is a specifically claimed intermediate, ensuring that the resulting product aligns with existing intellectual property for fungicides or other pesticides. [1]

Scaffolding for Novel Asymmetric Catalysts

Serves as a critical starting material for synthesizing unique chiral ligands, such as specific bis(oxazolines), enabling R&D efforts to explore new catalytic systems for enantioselective transformations. [2]

High-Temperature Reaction Media or Building Block

Suitable as a high-boiling-point solvent, reactant, or additive in chemical processes that operate above the boiling points of common diols like propylene glycol, thereby improving process stability and reducing evaporative losses.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50468-22-9

Wikipedia

3-methyl-1,2-butanediol

Use Classification

Cosmetics -> Solvent

Dates

Last modified: 04-14-2024

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